2-Amino-6-nitrobenzothiazole

Description

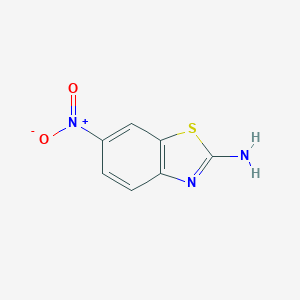

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNAVOJCQIEKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024491 | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-nitrobenzothiazole appears as orange crystals or yellow powder. (NTP, 1992) | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6285-57-0 | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4321510DG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

477 to 480 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-nitrobenzothiazole (CAS Number: 6285-57-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzothiazole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science. Its benzothiazole core, substituted with an amino group at the 2-position and a nitro group at the 6-position, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its emerging role in drug discovery, with a focus on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical and Physical Properties

This compound is typically a light yellow to orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6285-57-0 | |

| Molecular Formula | C₇H₅N₃O₂S | |

| Molecular Weight | 195.20 g/mol | |

| Melting Point | 247-249 °C | |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and DMF. | |

| InChI Key | GPNAVOJCQIEKQF-UHFFFAOYSA-N | |

| SMILES | Nc1nc2ccc(cc2s1)--INVALID-LINK--=O |

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the nitration of a 2-aminobenzothiazole precursor or the cyclization of a substituted aniline.

Experimental Protocol: Nitration of 2-Aminobenzothiazole

This method involves the direct nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.

Materials:

-

2-Aminobenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Aqueous Ammonia (NH₄OH)

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and maintained at a temperature below 5°C using an ice bath, dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid with vigorous stirring.

-

Slowly add 19 mL of concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.

-

Continue stirring the reaction mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with continuous stirring to precipitate the product.

-

Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.

-

Filter the solid precipitate and wash it thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Protocol: Synthesis from p-Nitroaniline

This alternative method involves the reaction of p-nitroaniline with potassium thiocyanate followed by bromination and cyclization.

Materials:

-

p-Nitroaniline

-

Potassium Thiocyanate (KSCN)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Prepare a solution of p-nitroaniline (0.085 mol) in 50 mL of 95% acetic acid.

-

Add the p-nitroaniline solution to a solution of KSCN (0.308 mol) in 100 mL of 95% acetic acid.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of Br₂ (7.5 mL) in 30 mL of acetic acid with constant stirring, maintaining the temperature between 0 and 10°C.

-

After the addition is complete, continue stirring for 1 hour at 5°C.

-

Pour the reaction mixture into water to precipitate the solid intermediate.

-

Collect the solid and reflux it with concentrated HCl (27 mL) and water (50 mL) for 2 hours.

-

Cool the reaction mixture and collect the precipitated product.

-

Recrystallize the crude product from ethanol to yield this compound.[2]

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for this compound are summarized in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching of the primary amine |

| ~1630 | N-H bending of the primary amine |

| ~1580 | C=N stretching of the thiazole ring |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |

| ~1450 | C=C stretching of the aromatic ring |

| ~820 | C-H out-of-plane bending of the benzene ring |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the benzothiazole ring system. The two amine protons will likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the heteroatoms and the nitro group. The carbon attached to the nitro group and the carbons of the thiazole ring are expected to be the most downfield.

A detailed, experimentally obtained and interpreted spectrum is recommended for unambiguous structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.20).

Biological Activities and Therapeutic Potential

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have shown a wide range of biological activities.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cancer cell proliferation and survival.[1]

PI3K/Akt/mTOR Pathway Inhibition: Several studies have shown that 2-aminobenzothiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

EGFR Signaling Pathway Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell growth. Some 2-aminobenzothiazole derivatives have been shown to inhibit EGFR signaling.

Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

A summary of the reported anticancer activities of some this compound derivatives is provided in Table 3.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Sulfonamide derivative of 2,6-disubstituted benzothiazole | MCF-7 (Breast) | 34.5 | [3] |

| HeLa (Cervical) | 44.15 | [3] | |

| MG63 (Osteosarcoma) | 36.1 | [3] |

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[4] Selective MAO-B inhibitors are of particular interest for the treatment of neurodegenerative diseases like Parkinson's disease.

Caption: Mechanism of MAO-B inhibition by this compound derivatives.

Quantitative data on the MAO inhibitory activity of some derivatives are presented in Table 4.

| Derivative | Enzyme | IC₅₀ | Reference(s) |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | [4] |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | [4] |

Antimicrobial Activity

The benzothiazole nucleus is present in many compounds with antimicrobial properties. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline

-

Resazurin dye (optional, as a growth indicator)

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Prepare the microbial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (or color change if using an indicator) is observed.

A summary of the reported antimicrobial activity for a derivative is given in Table 5.

| Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Schiff base derivatives of this compound | Staphylococcus aureus | Zone of inhibition data reported, specific MIC values not provided | [5] |

| Escherichia coli | Zone of inhibition data reported, specific MIC values not provided | [5] | |

| Candida albicans | Zone of inhibition data reported, specific MIC values not provided | [5] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer, MAO inhibitory, and antimicrobial activities. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and biological applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and more potent therapeutic agents.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound(6285-57-0) IR Spectrum [m.chemicalbook.com]

- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

physicochemical properties of 2-Amino-6-nitrobenzothiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-nitrobenzothiazole

This guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is an organic compound featuring a benzothiazole core structure substituted with an amino group at position 2 and a nitro group at position 6.[1] This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its appearance is typically a yellow to brown solid or powder.[3][4][5][6]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂S | [5][7] |

| Molecular Weight | 195.20 g/mol | [6] |

| Melting Point | 247-249 °C | [3][4][8][9] |

| Boiling Point | 411.7 ± 37.0 °C (Predicted) | [3][9] |

| Density | ~1.47 g/cm³ (Estimate) | [3][9] |

| pKa | 1.76 ± 0.10 (Predicted) | [9] |

| Solubility | < 1 mg/mL in water at 20°C | [6] |

| Appearance | Yellow to brown powder/solid | [3][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for its practical application.

Synthesis of this compound

A common and effective method for synthesizing this compound involves the nitration of an acylated precursor, 2-acetylaminobenzothiazole, followed by hydrolysis. This two-step process generally yields a purer product with higher selectivity compared to the direct nitration of 2-aminobenzothiazole.[10][11]

Protocol: Synthesis via Nitration of 2-Acetylaminobenzothiazole

-

Nitration:

-

Dissolve 2-acetylaminobenzothiazole in concentrated sulfuric acid at a controlled temperature, typically between 20-30°C.[10]

-

Cool the mixture to a lower temperature range, approximately 5-10°C.[10]

-

Slowly add a nitrating mixture (e.g., a mix of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.[10]

-

After the addition is complete, continue stirring the mixture for several hours (e.g., 2 hours) at 10-15°C to ensure the reaction goes to completion.[10]

-

Pour the reaction mixture onto ice to precipitate the product, 2-acetylamino-6-nitrobenzothiazole.[10]

-

-

Hydrolysis (Saponification):

-

Suspend the water-moist precipitate of 2-acetylamino-6-nitrobenzothiazole in methanol.[10][11]

-

Adjust the pH to an alkaline value (e.g., pH 10.5) using a concentrated base like sodium hydroxide solution and maintain this pH for several hours to facilitate the removal of the acetyl group.[10][11]

-

Cool the mixture to room temperature (e.g., 20°C) to allow the final product, this compound, to crystallize.[10][11]

-

Isolate the solid product by filtration, wash it with methanol and then water until neutral, and dry it under a vacuum.[10]

-

Characterization and Property Determination

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus, such as a hot stage Gallen Kamp apparatus, to assess the purity of the synthesized compound.[12]

-

Structural Confirmation: The chemical structure of the product is confirmed using various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify characteristic functional groups. For this compound, key peaks include those for N-H stretching (amine), aromatic C-H stretching, and N-O stretching (nitro group).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbon atoms in the molecule, ensuring the correct isomeric form has been synthesized.[3][13]

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis workflow and the compound's role in a biological context.

Caption: Synthesis workflow for this compound.

Derivatives of this compound have been synthesized and investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[14][15]

Caption: Role of a this compound derivative as a MAO inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. shubhamspecialty.com [shubhamspecialty.com]

- 3. This compound | 6285-57-0 [chemicalbook.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 183740250 [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Wikidata [wikidata.org]

- 8. This compound = 97 6285-57-0 [sigmaaldrich.com]

- 9. This compound CAS#: 6285-57-0 [m.chemicalbook.com]

- 10. US4369324A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 12. jocpr.com [jocpr.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Design, Synthesis, and Evaluation of this compound-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility of 2-Amino-6-nitrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzothiazole is a crucial intermediate in the synthesis of various pharmaceutical compounds and dyes. Understanding its solubility in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a framework for data presentation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools and methodologies to generate reliable and reproducible solubility profiles.

Predicted Solubility Profile

Based on the general characteristics of benzothiazole derivatives, this compound is expected to exhibit the following solubility trends:

-

Aqueous Solubility: Due to the presence of the largely non-polar benzothiazole ring system, the aqueous solubility is anticipated to be low. The amino and nitro functional groups may contribute to some minimal solubility, but overall, the compound is expected to be poorly soluble in water.

-

Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are capable of solvating the polar functional groups and the aromatic system. Polar protic solvents like ethanol and methanol are also likely to be effective, potentially requiring some heat to achieve higher concentrations. Non-polar solvents are generally not expected to be good solvents for this compound.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table is provided as a template for researchers to record their experimentally determined values. It is recommended to determine solubility at controlled temperatures, such as 25°C and 37°C, to simulate ambient and physiological conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask with HPLC-UV | ||

| Methanol | 25 | Shake-Flask with HPLC-UV | ||

| Ethanol | 25 | Shake-Flask with HPLC-UV | ||

| Isopropanol | 25 | Shake-Flask with HPLC-UV | ||

| Acetone | 25 | Shake-Flask with HPLC-UV | ||

| Acetonitrile | 25 | Shake-Flask with HPLC-UV | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask with HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask with HPLC-UV | ||

| Water | 37 | Shake-Flask with HPLC-UV | ||

| Methanol | 37 | Shake-Flask with HPLC-UV | ||

| Ethanol | 37 | Shake-Flask with HPLC-UV | ||

| Isopropanol | 37 | Shake-Flask with HPLC-UV | ||

| Acetone | 37 | Shake-Flask with HPLC-UV | ||

| Acetonitrile | 37 | Shake-Flask with HPLC-UV | ||

| Dimethylformamide (DMF) | 37 | Shake-Flask with HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 37 | Shake-Flask with HPLC-UV |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1] This protocol outlines the procedure for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.[1]

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[2] A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed.[1]

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[2]

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or the mobile phase) to a concentration that falls within the linear range of the HPLC-UV calibration curve.[1][2]

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[2]

-

Inject the diluted sample from the saturated solution into the HPLC.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.[2]

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.[2]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis Pathway of this compound

Caption: A common synthesis pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-nitrobenzothiazole

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-6-nitrobenzothiazole, a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1] The document details experimental protocols for the determination of these properties and the synthesis of the compound, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Physicochemical Properties

The melting and boiling points of this compound are summarized below. The melting point is well-documented through experimental data, while the boiling point is a predicted value due to the compound's tendency to decompose at high temperatures.

| Property | Value | Source |

| Melting Point | 247-249 °C | (lit.)[2][3] |

| 245-252 °C | [4] | |

| 248-250 °C | [5] | |

| 202-204 °C | [2] | |

| Boiling Point | 411.7 ± 37.0 °C | (Predicted)[2][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its melting point are provided below.

This protocol outlines the synthesis of this compound through the nitration of 2-aminobenzothiazole.[7][8]

Materials:

-

2-aminobenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Aqueous Ammonia (NH₄OH)

-

Ethanol for recrystallization

Procedure:

-

In a flask, dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) with vigorous stirring.[7] Maintain the temperature below 5°C using an ice bath.

-

Slowly add nitric acid (19 ml) dropwise to the solution. It is critical to ensure the reaction temperature does not exceed 20°C during the addition.[7]

-

After the complete addition of nitric acid, continue to stir the reaction mixture for 4-5 hours.[7][8]

-

Pour the reaction mixture onto crushed ice with continuous stirring.[7][8]

-

Neutralize the resulting solution with aqueous ammonia. The product will precipitate as a slightly orange solid.[7][8]

-

Filter the precipitated solid and wash it thoroughly with water.

-

Dry the crude product. For further purification, recrystallize the solid from ethanol to obtain pure this compound.[8]

The melting point is determined as a range, noting the temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears.[9] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Crush the crystalline this compound into a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Pack the fine powder into the open end of a capillary tube to a height of 2-3 mm.[9] Compact the sample at the bottom of the tube by gently tapping it on a hard surface or dropping it through a long glass tube.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Approximate Determination: Heat the sample rapidly (5-10°C per minute) to get an approximate melting point. This helps in saving time for the accurate measurement.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Insert a new sample and heat slowly, at a rate of approximately 2°C per minute, once the temperature is near the expected melting point.[11]

-

Recording the Range: Record the temperature when the first drop of liquid appears (T₁). Continue heating slowly and record the temperature when the entire sample has melted into a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis and characterization workflows described in this guide.

Caption: Synthesis of this compound.

Caption: General workflow for melting point determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6285-57-0 [chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 6. This compound CAS#: 6285-57-0 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

spectroscopic data for 2-Amino-6-nitrobenzothiazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-nitrobenzothiazole (NMR, IR, MS)

This guide provides a comprehensive overview of the spectroscopic data for this compound, a chemical compound utilized in the synthesis of various derivatives and as a base in dye production.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.44 | Singlet | 2H | NH₂ |

| 7.4-7.5 | Doublet | 2H | Ar-H |

| 7.71 | Singlet | 1H | Ar-H |

| Solvent: CDCl₃, Frequency: 400 MHz[1][3] |

¹³C NMR Data

| Chemical Shift (δ) ppm |

| 119 |

| 120.9 |

| 125.15 |

| 126.07 |

| 133.1 |

| 152.15 |

| 167.75 |

| Solvent: DMSO-d₆, Frequency: 100 MHz[1][3] |

Infrared (IR) Spectroscopy Data

FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3315 | N-H stretch |

| 3012 | Aromatic C-H stretch |

| 2835 | C-H stretch |

| 1580 | C=N stretch |

| 1476 | Aromatic C=C stretch |

| 1261 | C-N stretch |

| 920 | C-H bend |

| 742 | C-H bend |

| 512 | C-S stretch |

| Source:[1][3] |

Mass Spectrometry (MS) Data

The exact mass of this compound is 195.010248 g/mol , and its molecular weight is 195.2 g/mol .[4] Therefore, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 195.

| m/z | Ion |

| ~195 | [M]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) for ¹H NMR or dimethyl sulfoxide-d₆ (DMSO-d₆) for ¹³C NMR.[1][3] A standard internal reference, such as tetramethylsilane (TMS), is added.[5]

-

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the spectrometer.[6] For ¹H NMR, a 400 MHz spectrometer is typically used.[5] For ¹³C NMR, a 100 MHz spectrometer can be employed.[1] The spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

The following protocol describes the KBr (potassium bromide) pellet technique for solid samples.[7]

-

Sample Preparation: A small amount of this compound is finely ground with spectroscopic grade KBr in an agate mortar.[7]

-

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers.[7]

Mass Spectrometry (MS)

This protocol provides a general workflow for obtaining a mass spectrum.

-

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer. Depending on the instrument, ionization techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to generate charged molecules or molecular fragments.[8][9]

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant synthetic pathway.

Caption: Synthesis of this compound via nitration.

Caption: General workflow for NMR analysis.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Caption: General workflow for Mass Spectrometry analysis.

References

- 1. This compound | 6285-57-0 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. echemi.com [echemi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. jocpr.com [jocpr.com]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Amino-6-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzothiazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its unique structure, featuring a benzothiazole core substituted with both an amino and a nitro group, imparts a rich chemical reactivity that is leveraged in the development of dyes, pharmaceuticals, and other specialty chemicals. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and visualizations to support researchers in their scientific endeavors.

Chemical Properties and Stability

This compound typically appears as a yellow to orange crystalline powder and is stable under normal laboratory conditions. However, its stability can be influenced by various factors such as temperature, light, and pH.

Thermal Stability: Limited specific quantitative data on the thermal decomposition kinetics of this compound is available in the public domain. However, information on related nitroaromatic compounds suggests that thermal decomposition is a key consideration for safety and handling. General studies on nitroaromatic compounds indicate that decomposition can be initiated by the reduction of the nitro group. For this compound, decomposition is suggested to begin at approximately 250°C under an inert atmosphere[1]. It is incompatible with strong oxidizing agents and strong acids[2]. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides[3].

Photochemical Stability: Forced degradation studies, as recommended by ICH guidelines, are essential to determine the photostability of drug substances[4][5][6][7][8]. While specific photostability studies on this compound are not extensively reported, a study on the parent compound, 2-aminobenzothiazole, showed no direct photolysis but did undergo photodegradation in the presence of a photosensitizer[9][10][11]. This suggests that the nitro-substituted derivative may also exhibit some degree of photosensitivity, a critical factor to consider in the handling and storage of this compound and its derivatives.

Hydrolytic Stability: There is a lack of specific public data on the hydrolytic stability of this compound across a range of pH values. As a general principle, the amino and nitro groups, as well as the thiazole ring, could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to degradation. Forced degradation studies under various pH conditions are recommended to establish a stability profile[4][5][6][7][8].

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂S | [9][11] |

| Molecular Weight | 195.20 g/mol | [9] |

| Melting Point | 247-249 °C | [9] |

| Appearance | Yellow to orange crystalline powder | [12] |

| Solubility | Insoluble in water | [12] |

Chemical Reactivity and Key Reactions

The reactivity of this compound is characterized by the interplay of its functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the heterocyclic benzothiazole ring.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the nitration of 2-aminobenzothiazole or the cyclization of a substituted aniline.

1. Nitration of 2-Aminobenzothiazole: Direct nitration of 2-aminobenzothiazole is generally not selective and yields a mixture of isomers. A more controlled approach involves the protection of the amino group by acylation, followed by nitration and subsequent deprotection.

Synthesis of this compound via nitration.

Experimental Protocol: Synthesis via Nitration of Acylated 2-Aminobenzothiazole [13][14]

-

Acylation: Protect the amino group of 2-aminobenzothiazole by reacting it with an acylating agent (e.g., acetic anhydride) to form 2-acetylaminobenzothiazole.

-

Nitration: Dissolve 2-acetylaminobenzothiazole (1.0 mol) in 490 g of sulfuric acid monohydrate at 20-30°C. Cool the mixture to 5-10°C. Add a mixed acid solution (200 g, containing 31.5% nitric acid) dropwise, maintaining the temperature between 5-10°C. Stir for 2 hours at 10-15°C after the addition is complete.

-

Work-up: Pour the reaction mixture onto 1000 g of ice with stirring. Filter the resulting precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it thoroughly with water.

-

Hydrolysis: Suspend the moist 2-acetylamino-6-nitrobenzothiazole in methanol. Heat to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours. Cool the mixture to 20°C to crystallize the product.

-

Purification: Filter the this compound, wash with methanol, and then with water until neutral. Dry the product in a vacuum oven at 50°C.

2. Synthesis from 4-Nitroaniline: An alternative route involves the reaction of 4-nitroaniline with potassium thiocyanate and bromine.

Alternative synthesis from 4-nitroaniline.

Experimental Protocol: Synthesis from 4-Nitroaniline [10]

-

Reaction Setup: Slowly add a solution of 4-nitroaniline (2 mmol) in acetonitrile (15 ml) to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 ml).

-

Catalyst Addition: Add 0.06 g (30 mol%) of BF₃/SiO₂ nanocatalyst to the mixture.

-

Cooling: Place the reaction mixture in an ice-salt bath and stir mechanically for 30 minutes.

-

Bromination: Slowly add a solution of bromine (4 mmol, 0.2 ml) in acetonitrile (3 ml) through a dropping funnel, ensuring the reaction temperature does not exceed 0°C.

-

Reaction: After the addition of bromine, continue stirring at room temperature for 4 hours, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into water, heat in a 70°C water bath, and filter to remove the catalyst.

-

Neutralization and Precipitation: Neutralize the filtrate to pH 7 with a 10% NaOH solution.

-

Purification: Collect the precipitated solid by filtration, dry, and recrystallize from ethanol (10 ml) to obtain this compound.

Reactions of the Amino Group

The primary amino group at the 2-position is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

1. Diazotization and Azo Coupling: The amino group can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then undergo azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to produce intensely colored azo dyes.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. US4369324A - Process for the preparation of this compound - Google Patents [patents.google.com]

2-Amino-6-nitrobenzothiazole: A Comprehensive Technical Guide

An In-depth Exploration of the History, Synthesis, Properties, and Applications of a Key Chemical Intermediate

Abstract

2-Amino-6-nitrobenzothiazole is a pivotal chemical intermediate with a rich history intertwined with the development of synthetic dyes and, more recently, pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, a thorough compilation of its physicochemical properties, and an exploration of its primary applications. Special focus is given to its role as a precursor in the manufacture of high-performance disperse azo dyes and as a molecular scaffold for the development of monoamine oxidase (MAO) inhibitors for neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies and data to support further research and application.

History and Discovery

The history of this compound is intrinsically linked to the broader development of benzothiazole chemistry. The benzothiazole ring system, a fusion of benzene and thiazole rings, was first described by Hantzsch and Weber in 1887. The 2-aminobenzothiazole derivatives gained significant attention in the 1950s for their potential as central muscle relaxants.

The direct synthesis of this compound through the nitration of 2-aminobenzothiazole was known as early as 1930. However, this method produced a mixture of isomers, with the desired 6-nitro compound being a minor product (around 20%). A significant advancement came with the development of a multi-step synthesis involving the acylation of the 2-amino group before nitration. This protective-group strategy dramatically improved the selectivity for the 6-nitro isomer, making its industrial production viable. This improved process was crucial for its primary application as a key intermediate in the synthesis of valuable azo dyes.[1][2] More recently, its utility has expanded into the pharmaceutical realm, serving as a foundational structure for novel therapeutic agents.

Physicochemical Properties

This compound is a yellow to orange crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂S |

| Molecular Weight | 195.20 g/mol |

| CAS Number | 6285-57-0 |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 247-249 °C (lit.) |

| Boiling Point | 411.7±37.0 °C (Predicted) |

| Density | ~1.47 g/cm³ (rough estimate) |

| Solubility | Less than 1 mg/mL in water at 20°C |

| Storage Temperature | 2-8°C, protect from light |

| FT-IR (KBr, cm⁻¹) | 3315 (N-H stretch), 3012 (Ar-C-H stretch), 1580 (C=N stretch), 1476, 1328 (NO₂ stretch), 1261, 920, 742, 512 |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common and efficient methods are detailed below.

General Synthesis Workflow

The most selective industrial synthesis of this compound involves a three-step process starting from 2-aminobenzothiazole. This workflow is designed to protect the amino group, direct the nitration to the 6-position, and then deprotect to yield the final product.

Experimental Protocol 1: Synthesis via Acylation and Nitration

This method provides high selectivity and yield for the desired 6-nitro isomer.

Step 1: Synthesis of 2-Acetylaminobenzothiazole

-

In a suitable reaction vessel, suspend 2-aminobenzothiazole in acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water with stirring.

-

Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry to obtain 2-acetylaminobenzothiazole.

Step 2: Nitration of 2-Acetylaminobenzothiazole

-

Add 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at 20-30°C.[1]

-

Cool the mixture to 5-10°C.

-

Slowly add 200 g of a mixed acid (containing 31.5% nitric acid) while maintaining the temperature between 5-10°C.[1]

-

After the addition is complete, stir the mixture at 10-15°C for 2 hours.

-

Pour the reaction mixture onto 1000 g of ice.

-

Filter the precipitate and wash with approximately 5 L of water to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.[1]

Step 3: Saponification to this compound

-

Suspend the moist 2-acetylamino-6-nitrobenzothiazole presscake in 1650 ml of methanol.[1]

-

Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution.

-

Maintain the pH at 10.5 by adding sodium hydroxide solution as needed over the course of 5 hours.[1]

-

Cool the mixture to 20°C.

-

Filter the crystallized this compound, wash with methanol, and then with water until free from alkali.

-

Dry the product at 50°C in a vacuum drying cabinet. A yield of approximately 171 g can be expected.[1]

Experimental Protocol 2: Direct Nitration of 2-Aminobenzothiazole (Lower Selectivity)

This method is less preferred due to the formation of multiple isomers.

-

Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid below 5°C with vigorous stirring.[3]

-

Add nitric acid (19 ml) dropwise, ensuring the temperature is maintained at 20°C.[3]

-

Stir the reaction mixture for 4-5 hours.

-

Pour the mixture onto ice with stirring.

-

Add aqueous ammonia until the solids become slightly orange.

-

Filter the solids, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain this compound.[3]

Applications

This compound is a versatile building block in the chemical industry, with significant applications in the synthesis of dyes and pharmaceuticals.

Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of disperse azo dyes. These dyes are used for coloring synthetic fibers such as polyester, nylon, and acetate. The presence of the benzothiazole ring and the nitro group imparts high tinctorial strength and good lightfastness to the resulting dyes.

The general synthesis of an azo dye involves diazotization of this compound followed by coupling with an electron-rich aromatic compound (a coupling component).

An example of a commercially important dye synthesized from a related nitrothiazole is C.I. Disperse Blue 102 . This dye is produced by the diazotization of 2-amino-5-nitrothiazole and coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[4][5] While not directly from this compound, it illustrates the importance of nitro-substituted amino-heterocycles in producing blue disperse dyes.[4][5]

Pharmaceutical Applications: MAO Inhibitors

In recent years, the this compound scaffold has been identified as a promising starting point for the design and synthesis of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO can increase the levels of these neurotransmitters in the brain and are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Derivatives of this compound, particularly hydrazone derivatives, have shown potent and selective inhibitory activity against MAO-A and MAO-B.[6]

The mechanism of action involves the binding of the inhibitor to the active site of the MAO enzyme, preventing the substrate (neurotransmitter) from being degraded. Molecular modeling studies suggest that the benzothiazole core of these inhibitors binds within the substrate cavity of the MAO-B enzyme.[7]

Specifically, compounds like N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide have demonstrated high inhibitory activity against MAO-B, with IC₅₀ values in the nanomolar range.[6] This highlights the potential of this compound derivatives as therapeutic agents for neurodegenerative diseases.

Conclusion

This compound has evolved from a niche chemical intermediate to a versatile building block in both materials science and medicinal chemistry. Its robust synthesis, facilitated by the protective-group strategy, allows for its efficient production for the dye industry. Furthermore, its unique electronic and structural properties make it an attractive scaffold for the development of new pharmaceuticals, particularly MAO inhibitors. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering a valuable resource for researchers and industry professionals seeking to leverage this important compound in their work. Further research into its derivatives is likely to uncover new and valuable applications in the years to come.

References

- 1. US4369324A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. DISPERSE BLUE 102 CAS#: 12222-97-8 [m.chemicalbook.com]

- 6. Design, Synthesis, and Evaluation of this compound-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Potential of 2-Amino-6-nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, 2-Amino-6-nitrobenzothiazole serves as a crucial synthetic intermediate and a core structure for the development of novel therapeutic agents. While comprehensive biological data on the parent molecule is somewhat limited in publicly accessible literature, its derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the known biological activities associated with this compound and its analogues, focusing on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and drug development endeavors.

Introduction

Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring.[1] The 2-aminobenzothiazole framework, in particular, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The introduction of a nitro group at the 6-position, yielding this compound, modulates the electronic properties of the molecule, often enhancing its biological efficacy or providing a key handle for further chemical modifications. This guide will explore the synthesis and key biological activities of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving the nitration of a 2-aminobenzothiazole precursor. Several methods have been reported, with a common route involving the reaction of p-nitroaniline with potassium thiocyanate and bromine in acetic acid, followed by cyclization.[2] An alternative and high-selectivity process involves the nitration of an acylated 2-aminobenzothiazole, followed by deacylation to yield the final product.[3] This multi-step synthesis is a foundational procedure for accessing a wide array of derivatives.

Caption: General synthesis workflow for this compound.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against a variety of human cancer cell lines. The core structure is often modified to enhance potency and selectivity.

In Vitro Cytotoxicity

Studies have reported the half-maximal inhibitory concentration (IC50) values for several derivatives. For instance, a sulphonamide-based acetamide derivative of this compound exhibited modest anticancer activity against MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma) cell lines.[4][5] This highlights the potential of this scaffold in developing new anticancer agents.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Sulphonamide-based acetamide | MCF-7 (Breast) | 34.5 | [4][5] |

| Sulphonamide-based acetamide | HeLa (Cervical) | 44.15 | [4][5] |

| Sulphonamide-based acetamide | MG63 (Osteosarcoma) | 36.1 | [4][5] |

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of benzothiazole derivatives are believed to be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and interference with key signaling pathways crucial for cancer cell survival and proliferation. While the exact pathways for this compound are not fully elucidated, studies on related compounds suggest the involvement of the intrinsic apoptosis pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase enzymes (caspase-9 and caspase-3), ultimately leading to cell death.[6] Furthermore, related benzothiazole compounds have been shown to modulate the activity of proteins such as Bcl-2 and Ki-67, which are critical for cell survival and proliferation.[7] Derivatives have also been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[8]

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Antimicrobial Activity

The this compound scaffold has also been utilized in the synthesis of compounds with notable antimicrobial properties.

Antibacterial and Antifungal Activity

Schiff base derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1] These derivatives have shown inhibitory activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] Furthermore, coordination complexes of a derivative, 2-amino acetate, 6-nitro benzothiazole, with transition metals (Ni(II), Cu(II), Zn(II), etc.) have been prepared and tested, showing appreciable antibacterial activity.[2]

Table 2: Antimicrobial Activity of this compound Derivative Complexes

| Metal Complex of 2-amino acetate, 6-nitro benzothiazole | Bacterial Strains | Zone of Inhibition (mm) | Reference |

| R1c (unspecified metal) | Gram-positive & Gram-negative | 16-22 | [2] |

| R1d (unspecified metal) | Gram-positive & Gram-negative | 9-15 | [2] |

| R1e (unspecified metal) | Gram-positive & Gram-negative | 9-15 | [2] |

Note: The specific metals for R1c, R1d, and R1e were not explicitly detailed in the source material.

Enzyme Inhibition

Beyond direct cytotoxicity, derivatives of this compound have been rationally designed as enzyme inhibitors, particularly for neurological targets.

Monoamine Oxidase (MAO) Inhibition

A series of hydrazone derivatives of this compound have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases like Parkinson's and depression.[9][10] Several of these compounds exhibited potent and selective inhibition of MAO-B in the nanomolar range, with one of the most active derivatives showing an IC50 value of 0.060 µM.[9] Another derivative was identified as the most potent MAO-A inhibitor with an IC50 of 0.42 µM.[9][10]

Table 3: MAO Inhibition by this compound-Derived Hydrazones

| Derivative | Target Enzyme | IC50 | Reference |

| Compound 3e | hMAO-B | 0.060 µM | [9] |

| Compound 6 | hMAO-A | 0.42 µM | [9][10] |

| Compound 31 | hMAO-B | 1.8 nM | [9][10] |

Experimental Protocols

The evaluation of the biological activities of this compound and its derivatives relies on standardized in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against compound concentration.

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (growth control, sterility control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry. While the parent compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of promising biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The data summarized in this guide indicates that further structural modifications and in-depth mechanistic studies are warranted. Future research should focus on optimizing the lead compounds to improve their potency and pharmacokinetic profiles, elucidating the specific molecular targets and signaling pathways involved in their anticancer activity, and exploring their potential in in vivo models. The versatility of the this compound core suggests that it will continue to be a fruitful starting point for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Methyl Thiazolyl Tetrazolium or MTT Assay: A Colorimetric Assay to Measure Drug Resistance via Determination of Metabolic Activity in Cancer Cells [jove.com]

Theoretical Frontiers of 2-Amino-6-nitrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Amino-6-nitrobenzothiazole (2A6NBT), a molecule of significant interest due to its versatile applications, including in the development of novel therapeutic agents. This document collates experimental data from spectroscopic studies and outlines the methodologies for its theoretical investigation using Density Functional Theory (DFT). Key molecular properties, including optimized geometry, vibrational frequencies, electronic structure, and intramolecular interactions, are presented. Detailed experimental and computational protocols are provided to facilitate further research and application in drug design and materials science.

Introduction